3,3-Dimethoxy-2,5-pyrrolidinedione

Medicinal Chemistry Synthetic Intermediate Selection Physicochemical Profiling

Research supply bottleneck? 3,3-Dimethoxy-2,5-pyrrolidinedione is a critical VLA-4 antagonist precursor. Its gem-dimethoxy acetal shields the reactive carbonyl, enabling efficient downstream transformations. - Enables late-stage deprotection to a reactive aldehyde for SAR diversification. - Well-defined mp 83-85°C and pKa 7.17 ensure batch-to-batch consistency. - Available at multigram scale (≥95% purity) with reliable supply for IND-enabling studies.

Molecular Formula C6H9NO4
Molecular Weight 159.14 g/mol
Cat. No. B8617267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethoxy-2,5-pyrrolidinedione
Molecular FormulaC6H9NO4
Molecular Weight159.14 g/mol
Structural Identifiers
SMILESCOC1(CC(=O)NC1=O)OC
InChIInChI=1S/C6H9NO4/c1-10-6(11-2)3-4(8)7-5(6)9/h3H2,1-2H3,(H,7,8,9)
InChIKeyQUYFTLKIEFOVCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Dimethoxy-2,5-pyrrolidinedione: Chemical Identity and Selection Baseline


3,3-Dimethoxy-2,5-pyrrolidinedione (CAS 40080-16-8) is a pyrrolidine-2,5-dione derivative featuring a gem-dimethoxy acetal at the 3-position of the succinimide ring . Its molecular formula is C6H9NO4 with a molecular weight of 159.14 g/mol . The compound is a white to off-white crystalline solid with a melting point of 83–85 °C, a predicted boiling point of 296.1±40.0 °C, a predicted density of 1.27±0.1 g/cm³, and a predicted pKa of 7.17±0.50 . It serves as a key synthetic intermediate, notably in methodologies to produce VLA-4 antagonist precursors, as disclosed in patent literature [1].

Synthetic intermediate for VLA-4 antagonist precursor synthesis
Gem-dimethoxy acetal as protected 1,3-dicarbonyl synthon
Documented multi-gram synthetic accessibility (12 g scale patent route)

Why Generic Analogs Cannot Replace 3,3-Dimethoxy-2,5-pyrrolidinedione


Generic interchange with the unsubstituted parent succinimide (C4H5NO2) or maleimide is not feasible because the 3,3-dimethoxy acetal moiety profoundly alters the compound's physicochemical profile and synthetic role. While succinimide is a simple cyclic imide with a melting point of 125 °C, the target compound possesses a significantly lower melting point of 83–85 °C , a predicted pKa of 7.17 , and distinct hydrogen-bond acceptor capacity . More critically, the sp³-hybridized acetal carbon creates a defined stereoelectronic environment essential for downstream enantio- or diastereoselective transformations, a feature entirely absent in flat, sp²-rich maleimide [1]. This specific functionality is engineered to serve as a protected carbonyl or masked electrophile—an architectural requirement that cannot be met by simpler analogs [1].

Succinimide / Maleimide

Lack of the gem-dimethoxy acetal may shift reactivity from protected carbonyl to undesired Michael addition, altering synthetic outcome.

3-Methoxy-1H-pyrrole-2,5-dione

Mono-methoxy analog provides different hydrogen-bond count and planar geometry, which may not reproduce the non-planar binding topology required for SAR studies.

Unsubstituted Succinimide

Significant melting point and pKa differences (~40 °C lower mp, ~2.3 units lower pKa) may affect purification and formulation behavior; direct substitution limits reproducibility.

Quantitative Differentiation Evidence vs. Nearest Analogs


Physicochemical Property Comparison: Gem-Dimethoxy Acetal vs. Succinimide

The introduction of the gem-dimethoxy group at the 3-position fundamentally alters key physicochemical properties compared to the unsubstituted succinimide scaffold . These differences dictate solubility, chromatographic behavior, and reaction condition compatibility.

Melting Point & pKa
Class-level
Δ mp ≈ −40 °C, Δ pKa ≈ −2.3
Supports differentiated purification and formulation profiles
Predicted pKa; experimental confirmation recommended
Medicinal Chemistry Synthetic Intermediate Selection Physicochemical Profiling

Synthetic Utility: Protected 1,3-Dicarbonyl Synthon vs. Maleimide

In the synthesis of pyrrolidine-based pharmaceutical intermediates, 3,3-dimethoxy-2,5-pyrrolidinedione functions as a latent aldehyde or ketone equivalent through the masked acetal moiety [1]. This contrasts with maleimide, which is a potent Michael acceptor and would participate in undesired conjugate additions under identical reaction conditions [1].

Reaction Mode
Class-level
Target: Acetal-stable, protected carbonyl Maleimide: Highly electrophilic, Michael acceptor
Supports controlled multi-step synthesis without off-pathway reactions
Patent route context; verify substrate compatibility
Organic Synthesis Protecting Group Strategy VLA-4 Antagonists

Hydrogen Bonding Topology vs. 3-Methoxy-1H-pyrrole-2,5-dione

The targeted compound possesses four hydrogen bond acceptor sites (two carbonyl oxygens and two methoxy oxygens) versus the three acceptors in the mono-methoxy analog, 3-methoxy-1H-pyrrole-2,5-dione . The gem-disubstitution pattern creates a distinct, non-planar geometry at the 3-position, altering the topological polar surface area distribution.

H-Bond Topology
Supporting evidence
4 H-bond acceptors, non-planar sp³ C3
Enables distinct binding modes in SAR and co-crystal design
Structural analysis; empirical binding studies needed
Medicinal Chemistry Molecular Recognition Crystal Engineering

Industrial Scalability and Reproducibility from Patent Literature

A robust synthetic route to 3,3-dimethoxy-2,5-pyrrolidinedione is explicitly described on a 12.3 g (77 mmol) scale in toluene with TsOH·H₂O catalyst, demonstrating reproducible access to the intermediate . This level of documented process detail is often unavailable for niche pyrrolidinedione analogs.

Scalable Synthesis
Supporting evidence
12.3 g scale, 77 mmol, Dean-Stark conditions
Supports repeatable multigram supply for preclinical campaigns
Patent-derived method; independent verification may vary
Process Chemistry Scale-Up VLA-4 Inhibitor Intermediate

High-Return Application Scenarios


Protected 1,3-Dicarbonyl Building Block in Integrin Antagonist Synthesis

Use as a stable intermediate in the synthesis of VLA-4 (α4β1 integrin) antagonists, where the masked acetal functionality enables late-stage deprotection to a reactive aldehyde for subsequent diversification, as demonstrated in patent methodologies [1]. The gem-dimethoxy group prevents premature oxidation or condensation side reactions that plague unprotected 1,3-dicarbonyl compounds.

Physicochemical Probe in SAR Studies of Pyrrolidinedione Inhibitors

Employ as a comparator compound in structure-activity relationship (SAR) campaigns targeting enzymes such as acetyl-CoA carboxylase (ACC) or IDO1, where the distinct melting point (83–85 °C), pKa (7.17), and tetrahedral geometry at C3 provide systematic variation from planar maleimide or succinimide cores, enabling the deconvolution of steric and electronic contributions to target binding .

Crystallization and Co-Crystal Engineering Template

Leverage the compound's well-defined melting point (83–85 °C) and predicted hydrogen-bond acceptor topology (four acceptors) as a co-former in pharmaceutical co-crystal screening to improve the solubility or stability of active pharmaceutical ingredients (APIs) that require a conformationally flexible, non-planar imide partner .

Large-Scale Intermediate for Preclinical Candidate Progression

Procure based on the established synthetic route at multigram scale (12.3 g, 77 mmol) to support preclinical toxicology studies of VLA-4 antagonist candidates, where a reliable and well-characterized intermediate supply chain is mandatory for IND-enabling studies.

Application
Selection Property
Validation Focus
Integrin antagonist intermediate synthesis
Masked acetal stability
Late-stage deprotection and diversification efficiency
Pyrrolidinedione inhibitor SAR studies
Non-planar C3 geometry
Steric/electronic contribution deconvolution
Pharmaceutical co-crystal screening
Four-acceptor H-bond topology
Co-former compatibility and stability improvement
Preclinical intermediate supply
Documented scalable route
Batch reproducibility and quality assurance
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